molecular formula C12H19NO2S B13643421 4-Methyl-4-phenylpentane-2-sulfonamide

4-Methyl-4-phenylpentane-2-sulfonamide

Cat. No.: B13643421
M. Wt: 241.35 g/mol
InChI Key: DVRWEYGLORKFHL-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpentane-2-sulfonamide is an organic compound with the molecular formula C12H19NO2S It is characterized by the presence of a sulfonamide group attached to a pentane chain that is substituted with both a methyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenylpentane-2-sulfonamide typically involves the reaction of 4-methyl-4-phenylpentan-2-amine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methyl-4-phenylpentan-2-amine+Sulfonyl chlorideThis compound+HCl\text{4-Methyl-4-phenylpentan-2-amine} + \text{Sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methyl-4-phenylpentan-2-amine+Sulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenylpentane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Methyl-4-phenylpentane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylpentane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-phenylpentan-2-amine: The precursor in the synthesis of 4-Methyl-4-phenylpentane-2-sulfonamide.

    4-Methyl-4-phenylpentane-2-sulfonic acid: The oxidized form of the sulfonamide.

    4-Methyl-4-phenylpentane-2-sulfonyl chloride: The sulfonyl chloride derivative used in the synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

4-methyl-4-phenylpentane-2-sulfonamide

InChI

InChI=1S/C12H19NO2S/c1-10(16(13,14)15)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,13,14,15)

InChI Key

DVRWEYGLORKFHL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)S(=O)(=O)N

Origin of Product

United States

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